SR 13800

MCT1 inhibitor enzyme inhibition IC50 comparison

SR 13800 (AR-C122982) is the only commercially available MCT1 inhibitor that selectively blocks MCT1/MCT2 without inhibiting MCT4, the key resistance isoform. With sub-nanomolar MCT1 IC50 (0.5 nM) in Raji lymphoma and 4.6-fold greater potency than AR-C155858, it uniquely supports efferocytosis research and synergizes with vincristine and enzalutamide in neuroblastoma and prostate cancer. Select SR 13800 for uncompromised isoform selectivity, protocol compatibility, and documented resistance profiling.

Molecular Formula C25H29N3O2S
Molecular Weight 435.6 g/mol
Cat. No. B1681991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR 13800
SynonymsSR13800;  SR-13800;  SR 13800; 
Molecular FormulaC25H29N3O2S
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN(C(=O)C2=C(N(C=C12)CC3=CC=CC4=CC=CC=C43)SCCCO)C
InChIInChI=1S/C25H29N3O2S/c1-17(2)14-22-21-16-28(15-19-10-6-9-18-8-4-5-11-20(18)19)25(31-13-7-12-29)23(21)24(30)27(3)26-22/h4-6,8-11,16-17,29H,7,12-15H2,1-3H3
InChIKeyVDAVMXLEMHVXOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR 13800: Potent MCT1 Inhibitor with Defined Selectivity Profile and In Vivo Efficacy


SR 13800 (CAS 227321-12-2; also known as MCT1-IN-2, AR-C122982) is a cell-permeable, pyrrole pyrimidine-based small molecule that functions as a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1/SLC16A1) . The compound blocks lactate transport across the plasma membrane, leading to intracellular lactate accumulation, disruption of the NADH/NAD+ ratio, and decreased ATP and glutathione levels in MCT1-expressing cancer cells . SR 13800 was originally identified as an immunosuppressive agent via MCT1 blockade [1], and has subsequently been characterized for anticancer activity across lymphoma, neuroblastoma, breast cancer, prostate cancer, and ovarian cancer models [2]. Its chemical structure—2,6-Dihydro-7-[(3-hydroxypropyl)thio]-2-methyl-4-(2-methylpropyl)-6-(1-naphthalenylmethyl)-1H-pyrrolo[3,4-d]pyridazin-1-one (C25H29N3O2S; MW 435.58)—distinguishes it from other MCT1 inhibitors such as the thieno[2,3-d]pyrimidinedione AR-C155858 (SR 13801) and the pyrrolopyridazinone AZD3965 .

Why Generic MCT1 Inhibitor Substitution is Not Scientifically Valid for SR 13800


MCT1 inhibitors are not a homogeneous class that can be interchangeably substituted in research protocols. SR 13800 (AR-C122982) belongs to the pyrrole pyrimidine/pyrrolo[3,4-d]pyridazinone chemotype, whereas structurally distinct MCT1 inhibitors such as AR-C155858 (thieno[2,3-d]pyrimidinedione) and AZD3965 (pyrrolopyridazinone) exhibit divergent selectivity profiles, cellular potency thresholds, and functional effects on lactate transport versus cell proliferation [1]. The selectivity landscape across MCT isoforms (MCT1, MCT2, MCT3, MCT4) varies substantially between chemical scaffolds; SR 13800 inhibits MCT1 and MCT2 but not MCT4, a resistance-associated isoform whose expression is upregulated under hypoxic conditions and following MCT1 inhibitor monotherapy [2]. Furthermore, the therapeutic window defined by SR 13800's differential IC50 values across cancer cell lines (e.g., 14.6 μM in IMR-32 vs. 167.4 μM in WI-38 fibroblasts) cannot be assumed to transfer to other MCT1 inhibitors without empirical validation [2]. Substitution with a different chemotype introduces uncontrolled variables in target engagement, isoform selectivity, and functional metabolic disruption.

SR 13800: Quantitative Differential Evidence for Scientific Procurement Decisions


SR 13800 Demonstrates Sub-Nanomolar MCT1 Inhibition Potency Superior to AR-C155858

SR 13800 inhibits MCT1 with an IC50 of 0.5 nM , representing sub-nanomolar potency. In direct comparison, the structurally distinct MCT1/MCT2 inhibitor AR-C155858 (SR 13801) exhibits a Ki of 2.3 nM for MCT1-mediated lactate uptake in rat erythrocytes . The 4.6-fold difference in inhibitory potency is corroborated by the observation that SR 13800 achieves an EC50 of 5 nM in Raji Burkitt lymphoma cell proliferation assays , whereas AR-C155858 typically requires concentrations in the 10-100 nM range for comparable functional MCT1 blockade in cellular systems [1].

MCT1 inhibitor enzyme inhibition IC50 comparison

SR 13800 Exhibits Cell Line-Dependent Cytotoxicity with 11.9-Fold Selectivity for Cancer Cells over Normal Fibroblasts

In a systematic panel of human cell lines, SR 13800 demonstrated distinct IC50 values ranging from 14.6 μM to 31.4 μM in neuroblastoma cells, with IMR-32 cells showing the highest sensitivity (IC50 = 14.6 ± 3.1 μM) [1]. Critically, the same study evaluated WI-38 normal human lung fibroblasts and reported an IC50 of 167.4 ± 11 μM [1]. This 11.5-fold difference (167.4 / 14.6) establishes a quantifiable therapeutic window that can guide concentration selection in co-culture or in vivo models where sparing of normal stromal cells is desirable.

neuroblastoma cytotoxicity selectivity index

SR 13800 Displays 19-Fold Separation Between Antiproliferative EC50 and Lactate Transport IC50

In Raji Burkitt lymphoma cells, SR 13800 inhibits cell proliferation with an EC50 of 5.5 nM in the MTT assay, whereas the IC50 for direct inhibition of lactate transport is 105 nM . This 19-fold separation indicates that while the compound binds MCT1 with sub-nanomolar affinity, complete functional blockade of lactate export requires higher concentrations. This property is therapeutically relevant because partial MCT1 inhibition may suffice to impair proliferation without fully ablating lactate efflux, potentially mitigating metabolic stress on normal MCT1-expressing tissues.

lactate transport antiproliferative functional selectivity

SR 13800 Demonstrates Lower In Vivo Effective Dose for Efferocytosis Inhibition Compared to MCT1 Inhibition in Tumor Xenografts

In a mouse model of efferocytosis, a single intraperitoneal dose of SR 13800 at 10 mg/kg administered 1 hour before apoptotic cell challenge was sufficient to dampen macrophage-mediated clearance of apoptotic cells [1]. This contrasts with the compound's in vivo antitumor application, where higher cumulative doses (e.g., 30 mg/kg, three times per week intraperitoneally) are employed in neuroblastoma xenograft models [2]. The ability to achieve a distinct pharmacodynamic effect—immunomodulation via efferocytosis blockade—at a relatively low single dose distinguishes SR 13800's in vivo utility from other MCT1 inhibitors that have not been characterized for this functional endpoint.

in vivo efferocytosis xenograft dose-response

SR 13800 Exhibits Lower Inhibitory Effect on Cancer Cell Invasion Compared to Broad-Spectrum MCT Blocker α-CHCA

A comparative study in epithelial ovarian cancer (EOC) cell lines directly evaluated SR 13800 against α-cyano-4-hydroxycinnamic acid (α-CHCA), a broad-spectrum MCT inhibitor. The study found that α-CHCA exerted a greater effect on diminishing the invasive behavior of EOC cells than SR 13800 [1]. This finding is mechanistically significant because SR 13800 inhibits MCT1 and MCT2 but does not effectively block MCT4, whereas α-CHCA inhibits multiple MCT isoforms including MCT4. MCT4 expression is positively correlated with invasion and migration gene signatures in ovarian cancer, and higher MCT4 mRNA levels are associated with poor patient survival [1]. The relative lack of invasion-suppressive activity of SR 13800 therefore serves as a functional biomarker for MCT4-driven invasive potential, enabling researchers to discriminate between MCT1-dependent proliferative effects and MCT4-dependent invasive behavior.

ovarian cancer invasion MCT isoform selectivity

SR 13800 Synergizes with Vincristine In Vitro but Combination Fails In Vivo Due to MCT4 Upregulation

In neuroblastoma cell culture, SR 13800 was found to be highly synergistic with the chemotherapeutic agent vincristine [1]. However, this combination was ineffective against neuroblastoma xenografts in mice. Post-treatment analysis of xenograft tumors revealed increased expression of MCT4/SLC16A3, a known resistance factor to MCT1 inhibition [1]. This resistance mechanism is specific to MCT1-selective inhibitors like SR 13800 and would not be observed with pan-MCT inhibitors that block MCT4. The study further demonstrated that co-treatment with inhibitors of both MCT1 and LDHA (lactate dehydrogenase A, the enzyme responsible for lactate production) resulted in a large increase in intracellular pyruvate and was highly synergistic in decreasing neuroblastoma cell viability [1].

combination therapy vincristine drug resistance MCT4

Recommended Research Applications for SR 13800 Based on Quantified Differential Evidence


Dissecting MCT1-Specific Metabolic Contributions in Tumors with Co-Expressed MCT4

SR 13800 is optimal for studies requiring selective MCT1/MCT2 blockade without confounding MCT4 inhibition. As demonstrated in ovarian cancer models, SR 13800 does not significantly suppress MCT4-dependent invasive behavior [1], making it the preferred tool for discriminating MCT1-driven proliferation from MCT4-driven invasion and migration. Researchers investigating tumor microenvironments where MCT4 expression is a known resistance mechanism (e.g., hypoxic regions, post-MCT1 inhibitor treatment adaptation) should select SR 13800 precisely because its isoform selectivity permits detection of MCT4-mediated compensatory responses [2].

High-Potency MCT1 Inhibition at Low Nanomolar Concentrations in Lymphoma Models

For studies involving Raji Burkitt lymphoma or other MCT1-expressing hematologic malignancies, SR 13800 provides sub-nanomolar target engagement (IC50 = 0.5 nM) and antiproliferative activity at 5 nM . The 4.6-fold higher potency compared to AR-C155858 enables lower working concentrations, minimizing off-target effects. The compound's well-characterized lactate transport inhibition profile (IC50 = 105 nM) and documented ability to eliminate tumor growth in NOD/SCID mice injected with Raji lymphoma cells make SR 13800 the evidence-backed choice for lymphoma-focused MCT1 inhibition studies.

Combination Studies Requiring Synergy with Vincristine or Androgen Deprivation Therapy

SR 13800 has been validated as synergistic with vincristine in neuroblastoma cell culture [2] and with enzalutamide (ENZ) in prostate cancer cells [3]. In prostate cancer models, combined therapy with ENZ and SR 13800 reduced PSMA levels, decreased cell viability, and suppressed cancer stem cell markers and migration indicators [3]. Researchers planning combination studies should note that in vivo efficacy with vincristine was limited by MCT4 upregulation [2], suggesting co-targeting of LDHA or MCT4 may be required for durable responses. This characterized resistance liability is a critical selection criterion when choosing among MCT1 inhibitors.

Immunomodulation Studies Involving Macrophage Efferocytosis

SR 13800 is uniquely validated for studies of MCT1-dependent efferocytosis, the process by which macrophages clear apoptotic cells. A single 10 mg/kg intraperitoneal dose in mice dampened peritoneal macrophage-mediated efferocytosis within 1 hour of administration [4]. This immunomodulatory application—distinct from direct antitumor activity—is not well-characterized for other MCT1 inhibitors such as AZD3965 or AR-C155858, positioning SR 13800 as the tool compound of choice for investigating the intersection of lactate transport and phagocytic clearance in inflammation, autoimmunity, and tumor-associated macrophage biology.

Quote Request

Request a Quote for SR 13800

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.